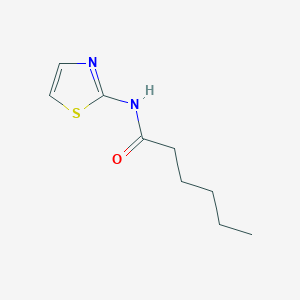

N-(1,3-thiazol-2-yl)hexanamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H14N2OS |

|---|---|

Molekulargewicht |

198.29 g/mol |

IUPAC-Name |

N-(1,3-thiazol-2-yl)hexanamide |

InChI |

InChI=1S/C9H14N2OS/c1-2-3-4-5-8(12)11-9-10-6-7-13-9/h6-7H,2-5H2,1H3,(H,10,11,12) |

InChI-Schlüssel |

VGVNLODFRQPJDX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC(=O)NC1=NC=CS1 |

Herkunft des Produkts |

United States |

Synthetic Strategies and Chemical Transformations for N 1,3 Thiazol 2 Yl Hexanamide and Its Analogues

Conventional Amidation and Acylation Protocols for Thiazole (B1198619) Amides

The most direct and widely employed method for the synthesis of N-(1,3-thiazol-2-yl)hexanamide is the acylation of 2-aminothiazole (B372263). This transformation can be achieved through several established protocols, typically involving the reaction of the primary amine on the thiazole ring with a hexanoic acid derivative.

One common approach is the reaction of 2-aminothiazole with an activated form of hexanoic acid, such as hexanoyl chloride. nih.gov This reaction is typically performed in an inert solvent, often in the presence of a base like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov A similar synthesis of N-(Thiazol-2-yl)acetamide has been successfully demonstrated by refluxing 2-aminothiazole and acetyl chloride in dry acetone. researchgate.net

Alternatively, direct amide coupling between 2-aminothiazole and hexanoic acid can be facilitated by coupling agents. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are frequently used to mediate the formation of the amide bond. nih.gov This method offers mild reaction conditions and is suitable for substrates with sensitive functional groups.

The table below summarizes common conditions for the conventional acylation of 2-aminothiazole derivatives found in the literature.

| Acylating Agent | Coupling Agent/Base | Solvent | Conditions | Reference |

| Acetyl chloride | - | Dry Acetone | Reflux | researchgate.net |

| Various Acyl Halides | Pyridine | Dry Pyridine | Not specified | nih.govmdpi.com |

| Chloroacetyl chloride | - | Anhydrous THF | Room Temperature | google.com |

| Mono-substituted Carboxylic Acids | EDCI | Not specified | Not specified | nih.gov |

| O-acetylsalicyloyl chloride | Triethylamine | Anhydrous THF | 20 °C | nih.gov |

These conventional methods provide reliable access to this compound and its close analogues, forming the foundation for synthetic exploration in this chemical class.

Development of Efficient One-Pot and Multicomponent Reaction Methodologies

To improve synthetic efficiency, reduce waste, and accelerate the discovery process, significant effort has been directed toward developing one-pot and multicomponent reactions (MCRs) for the synthesis of thiazole derivatives. organic-chemistry.orgacs.org These strategies allow for the construction of complex molecules from simple starting materials in a single synthetic operation, avoiding the isolation of intermediates.

While most MCRs focus on constructing the thiazole ring itself, they provide rapid access to the 2-aminothiazole core, which can then be acylated. The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, is a foundational method that has been adapted into one-pot protocols. acgpubs.orgwikipedia.org

More advanced multicomponent strategies have also been developed:

Cascade Cyclization: A one-pot, three-component cascade cyclization of enaminones, cyanamide, and elemental sulfur has been developed to produce 2-amino-5-acylthiazoles in good yields. organic-chemistry.orgacs.org This method is noted for its good functional group tolerance. organic-chemistry.org

Chemoenzymatic Synthesis: A novel one-pot multicomponent synthesis of thiazole derivatives has been achieved under mild, enzyme-catalyzed conditions, demonstrating the application of biocatalysis in heterocyclic synthesis. nih.gov

Catalyst-Free MCR: Trisubstituted thiazoles can be synthesized in good to very good yields via a catalyst-free multicomponent domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave conditions, highlighting a green chemistry approach. bepls.com

Copper-Catalyzed Condensation: A copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) provides a route to thiazoles under mild conditions with good functional group tolerance. organic-chemistry.org

The following table compares different multicomponent reactions for the synthesis of thiazole scaffolds.

| Reactants | Catalyst/Conditions | Product Type | Key Advantages | Reference |

| Enaminones, cyanamide, elemental sulfur | N-methylmorpholine (NMM), 100°C | 2-Amino-5-acylthiazoles | Direct use of elemental sulfur, good yields | organic-chemistry.orgacs.org |

| Secondary amines, benzoyl isothiocyanate, dialkyl acetylenedicarboxylates | Trypsin, 45°C | Thiazole derivatives | Mild enzyme-catalyzed conditions, high yields | nih.gov |

| Aldehydes, benzoylisothiocyanate, alkyl bromides | KF/Clinoptilolite nanoparticles, Water, 100°C | Thiazole derivatives | Green synthesis, good to excellent yields | nih.gov |

| Oximes, anhydrides, KSCN | Copper(I) iodide, Toluene, 120°C | Thiazoles | Good functional group tolerance | organic-chemistry.orgnih.gov |

These advanced methodologies represent powerful tools for the efficient construction of diverse thiazole libraries.

Functional Group Modifications and Precursor Chemistry

The synthesis and functionalization of precursors are critical for generating this compound and its analogues. The primary precursor, 2-aminothiazole, can be synthesized through various routes, with the Hantzsch synthesis being the most prominent. wikipedia.orgencyclopedia.pub This method involves the condensation of an α-haloketone (or equivalent, such as chloroacetaldehyde) with thiourea. pharmaguideline.comwikipedia.org

Alternative syntheses of the 2-aminothiazole core include:

Cook-Heilbron Synthesis: This method produces 5-aminothiazoles from the reaction of α-aminonitriles with agents like carbon disulfide. wikipedia.orgpharmaguideline.com

From Vinyl Azides: 4-substituted 2-aminothiazoles can be synthesized from vinyl azides and potassium thiocyanate using a palladium(II) acetate (B1210297) catalyst. nih.govnih.gov

Once the N-acylated thiazole scaffold is formed, further modifications can be introduced. The thiazole ring exhibits specific reactivity patterns. Electrophilic substitution, such as halogenation or sulfonation, preferentially occurs at the C5 position, which is the most electron-rich carbon. pharmaguideline.com This holds true even when the amine at the C2 position is acylated. nih.gov Conversely, the proton at the C2 position is the most acidic and can be removed by strong bases like organolithium compounds, allowing for nucleophilic attack by the resulting carbanion on various electrophiles. pharmaguideline.com The nitrogen atom at position 3 can be readily protonated or alkylated with alkyl halides to form thiazolium cations. pharmaguideline.com

| Modification Type | Reagent/Condition | Position of Reaction | Product | Reference |

| Electrophilic Substitution | Electrophiles (e.g., Br₂, H₂SO₃) | C5 | 5-Substituted thiazole | pharmaguideline.com |

| Deprotonation/Alkylation | Organolithium compounds, then Electrophile (e.g., R-X) | C2 | 2-Substituted thiazole | pharmaguideline.com |

| N-Alkylation | Alkyl halides | N3 | N-alkyl thiazolium cation | pharmaguideline.com |

Design and Synthesis of this compound Analogues and Hybrid Scaffolds

The design and synthesis of analogues are central to medicinal chemistry for optimizing the properties of a lead compound. For this compound, this involves systematic modifications to the thiazole ring, the acyl chain, and the linking amide group.

The substitution pattern on the thiazole ring is a critical determinant of biological activity. researchgate.net Synthetic strategies are often directed at introducing substituents at the C4 and C5 positions to probe steric and electronic requirements for target engagement.

In a study of N-(thiazol-2-yl)-benzamide analogues as antagonists of the Zinc-Activated Channel (ZAC), modifications to the thiazole ring had a profound impact on activity. nih.gov The introduction of small to medium-sized alkyl groups at the C4 position was found to be beneficial, whereas larger or aromatic groups were detrimental.

The following table, based on data for N-(thiazol-2-yl)-benzamide analogues, illustrates the impact of thiazole ring substitution on biological activity.

| Thiazole Ring Substituent (Position) | Relative Activity | Reference |

| 4-tert-butyl | Potent | nih.gov |

| 4-ethylacetyl | Potent | nih.gov |

| 5-methyl | Inactive | nih.gov |

| 4-(p-tolyl) | Substantially reduced activity | nih.gov |

| Benzo[d]thiazol-2-yl (fused ring) | Substantial loss of activity | nih.gov |

These findings underscore the importance of rational design in modifying the thiazole core, guiding the synthesis of analogues with improved properties.

Varying the length, branching, and functionality of the acyl chain is a common strategy for modulating physicochemical properties such as lipophilicity and metabolic stability. The synthesis of such analogues is straightforward and can be achieved by replacing hexanoyl chloride or hexanoic acid with other corresponding acylating agents in the conventional amidation protocols described in section 2.1. nih.govmdpi.com

A wide array of acyl groups can be appended to the 2-aminothiazole nucleus. For example, chloroacetyl chloride has been used to synthesize N-(2-aminothiazole) chloroacetamides, which serve as intermediates for further elaboration. mdpi.com The synthesis of a series of N-(1,3,4-thiadiazol-2-yl)amide derivatives, a related scaffold, demonstrated the attachment of numerous substituted benzoyl, naphthoyl, and other aromatic acyl groups, showcasing the broad scope of possible acyl chain diversification. nih.gov

Examples of acyl chain diversification on the 2-aminothiazole core include:

Aliphatic chains: Varying length (e.g., acetyl, propionyl, butyryl) and branching.

Functionalized chains: Introducing groups like halogens (e.g., chloroacetyl). google.com

Aromatic and Heteroaromatic rings: Attaching benzoyl, pyridyl, or other aryl groups. nih.gov

Complex moieties: Incorporating larger substructures to create hybrid molecules.

This flexibility allows for extensive exploration of the chemical space around the acyl portion of the molecule.

The amide bond serves as the linker between the thiazole ring and the acyl group. While direct modifications to the amide linker itself are less common, the concept can be extended to include inserting spacer units or exploring the effects of substituents on the moieties connected by the linker.

One example of linker exploration involves the synthesis of more complex structures where the acyl group is part of a larger system. A patent describes the synthesis of 2-aminothiazole derivatives where the amide is connected to a short alkyl chain which, in turn, is linked to a substituted piperazine (B1678402) ring. google.com This creates a more elaborate linker structure, -(C=O)-(CH2)n-N, connecting the thiazole core to another pharmacologically relevant scaffold.

The study of substituent effects is crucial. As detailed in a comprehensive study on N-(thiazol-2-yl)-benzamide analogues, substituents on the phenyl ring of the benzamide (B126) moiety significantly influenced ZAC antagonist activity. nih.gov For instance, a 3-fluorophenyl group was well-tolerated and resulted in a potent compound, whereas a 2,3,4,5,6-pentafluorophenyl group led to a much weaker antagonist. nih.gov Although the parent compound in this article is a hexanamide (B146200), these findings on a benzamide analogue provide a clear blueprint for how substituent effects on the acyl portion can be systematically investigated to establish structure-activity relationships.

The table below presents selected data on the effect of substituents on the phenyl ring of N-(4-(tert-butyl)thiazol-2-yl)-benzamide analogues.

| Phenyl Ring Substituent | Relative Activity | Reference |

| 3-fluoro | Potent | nih.gov |

| 2,3,4,5,6-pentafluoro | Weak | nih.gov |

| 2-chloro-4,5-difluoro | Moderately potent | nih.gov |

| 3,5-dichloro | Inactive | nih.gov |

This systematic approach to exploring linkers and substituent effects is essential for the fine-tuning of molecular properties and the development of optimized analogues.

Biological Activities and Mechanistic Elucidation of N 1,3 Thiazol 2 Yl Hexanamide Derivatives

Enzyme Inhibition and Modulation Studies

Derivatives of N-(1,3-thiazol-2-yl)hexanamide and related thiazole-containing structures have been the subject of extensive research due to their diverse biological activities, particularly their ability to interact with and modulate the function of various enzymes. The thiazole (B1198619) ring, a sulfur and nitrogen-containing heterocycle, serves as a versatile scaffold in medicinal chemistry, contributing to the binding affinity and selectivity of these compounds for specific enzyme targets. nih.gov This section details the inhibitory and modulatory profiles of these derivatives against several key classes of enzymes.

Histone Deacetylase (HDAC) Inhibitory Profiles and Isoform Selectivity

Histone deacetylases (HDACs) are a class of enzymes crucial to epigenetic regulation, and their inhibitors are validated targets for cancer therapy. rsc.org Thiazole-containing compounds have been investigated as next-generation, isoform-selective HDAC inhibitors to improve therapeutic outcomes and reduce side effects associated with pan-HDAC inhibition. rsc.org

Research into biarylhydroxamic acids containing different five-membered heterocyclic rings, including thiazole, aimed to improve the potency and selectivity of HDAC inhibitors. rsc.org While thiazole-containing derivatives were generally found to be less potent and selective compared to oxazole-based counterparts in one study, the principle of targeting HDACs with such scaffolds was established. rsc.org The pursuit of isoform selectivity is critical, as different HDAC isoforms have distinct biological functions. For instance, largazole, a natural product with a thiazole-thiazoline unit, is a potent inhibitor of class I HDACs. nih.gov Efforts to modify this structure have sought to elucidate the specific structure-activity relationships that govern class I isoform selectivity, highlighting the importance of the macrocyclic structure in interacting with the enzyme's cap region. nih.gov The design of selective inhibitors often involves exploiting unique features of an enzyme's active site, such as the acetate (B1210297) release channel, to achieve specificity for one isoform over others. nih.govnovartis.com

Table 1: Profile of a Thiazole-Containing HDAC6 Inhibitor

| Compound ID | Target | IC50 | Selectivity Profile | Reference |

|---|---|---|---|---|

| Compound 60 | HDAC6 | 300 nM | Identified as an HDAC6 inhibitor through virtual screening. | rsc.org |

Adenosine Deaminase (ADA) Modulation and Binding Kinetics

Adenosine deaminase (ADA) is an enzyme involved in purine metabolism, and its modulation is a therapeutic target for various conditions. The interaction of azole rings, including thiazole, with the ADA inhibitory site has been a focus of structure-activity relationship (SAR) studies. Research on azole derivatives has shown that the position of nitrogen atoms within the heterocyclic ring is critical for potent inhibition. nih.gov

In the development of ADA inhibitors, SAR studies of N-substituted (2-hydroxy-3-nonyl)azoles revealed that the nitrogen at the 3-position, and secondarily at the 5-position, is crucial for interaction with the enzyme. nih.gov While this specific study found pyrazole and 1,2,3-triazole derivatives to be more or less active depending on their structure, with erythro-1-(2-hydroxy-3-nonyl)-1,2,4-triazole being the most potent, it underscores the importance of the heterocyclic core in ADA binding. nih.gov Furthermore, thiazole and thiadiazole derivatives have been synthesized and evaluated as antagonists for human adenosine A3 receptors, which are involved in signaling pathways modulated by adenosine. nih.gov One highly potent and selective A3 antagonist, N-[3-(4-methoxyphenyl)- tandfonline.commdpi.comtandfonline.comthiadiazol-5-yl]-acetamide, demonstrated a Ki value of 0.79 nM, with molecular modeling suggesting that hydrogen bonding between the thiadiazole ring and specific amino acid residues contributes to its high affinity and selectivity. nih.gov

Cholinesterase (ChE) Inhibition: Acetylcholinesterase and Butyrylcholinesterase

Cholinesterase inhibitors, which block the breakdown of the neurotransmitter acetylcholine, are a primary therapeutic strategy for Alzheimer's disease. tandfonline.comtandfonline.com The thiazole scaffold is a key structural feature in the design of new and potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.comnih.gov

Numerous studies have synthesized and evaluated series of thiazole derivatives for their anticholinesterase activity. In one study, a series of thiazole derivatives were synthesized, with compound 4e emerging as the most potent AChE inhibitor, having an IC50 value of 25.5 ± 2.12 µg/mL. tandfonline.comnih.gov Notably, the effective compounds against AChE in this series showed only weak inhibition of BuChE. tandfonline.comnih.gov Another study focused on thiazolylhydrazone derivatives, identifying compound 2i as the most active agent against AChE, with an IC50 value of 0.028 ± 0.001 µM, which is comparable to the reference drug donepezil. mdpi.com These compounds also demonstrated weak inhibitory effects on BuChE. mdpi.com

The versatility of the thiazole ring allows for various substitutions that can influence potency and selectivity. For example, thiazole-piperazine hybrids have been synthesized, with some compounds showing significant inhibitory activity on the AChE enzyme while having no notable effect on BuChE. nih.gov Similarly, nineteen new thiazole-based derivatives were synthesized, with compounds 10 and 16 showing potent AChE inhibitory activities with IC50 values of 103.24 and 108.94 nM, respectively. acs.orgnih.gov Molecular docking studies of these active compounds revealed a binding orientation within the AChE active site similar to that of donepezil. acs.orgnih.gov

Table 2: AChE and BuChE Inhibitory Activities of Selected Thiazole Derivatives

| Compound ID | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 4e | AChE | 25.5 ± 2.12 µg/mL | tandfonline.comnih.gov |

| 2i | AChE | 0.028 ± 0.001 µM | mdpi.com |

| 2a | AChE | 0.063 ± 0.003 µM | mdpi.com |

| 2b | AChE | 0.056 ± 0.002 µM | mdpi.com |

| 2e | AChE | 0.040 ± 0.001 µM | mdpi.com |

| 2g | AChE | 0.031 ± 0.001 µM | mdpi.com |

| Compound 10 | AChE | 103.24 nM | acs.org |

| Compound 16 | AChE | 108.94 nM | acs.org |

| Various derivatives | BuChE | Generally weak inhibition (IC50 > 80 µg/mL) | tandfonline.commdpi.comnih.gov |

Inhibition of Specific Metabolic Enzymes (e.g., Plasmodium falciparum DHODH, Pyruvate: Ferredoxin Oxidoreductase)

Thiazole derivatives have been investigated as inhibitors of essential metabolic enzymes in pathogens, offering potential new therapeutic avenues.

Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH): The de novo pyrimidine biosynthesis pathway is essential for the survival of the malaria parasite P. falciparum, as it cannot salvage pyrimidines from its host. nih.govexlibrisgroup.com PfDHODH, the rate-limiting enzyme in this pathway, is a validated drug target. nih.govnih.govmdpi.com High-throughput screening and subsequent medicinal chemistry have identified potent and selective inhibitors of PfDHODH. nih.gov Although many lead compounds are based on thiophene-carboxamides, the broader class of sulfur-containing heterocycles is relevant to this target. nih.govexlibrisgroup.com The goal is to develop compounds that are highly selective for the parasite enzyme over human DHODH to minimize toxicity. nih.govmdpi.com

Pyruvate: Ferredoxin Oxidoreductase (PFOR): This enzyme catalyzes the oxidative decarboxylation of pyruvate to form acetyl-CoA and CO2, a critical step in the metabolism of anaerobic organisms. acs.orgnih.gov The reaction mechanism is dependent on thiamine pyrophosphate (TPP), a cofactor that contains a thiazolium ring. acs.org The thiazolium ring of TPP interacts with the enzyme to stabilize intermediates and facilitate catalysis. acs.org PFOR is considered an ancient enzyme and is involved in both catabolic and anabolic pathways, including the synthesis of pyruvate from acetyl-CoA in autotrophic anaerobes. acs.orgnih.gov The study of PFOR provides insight into the fundamental role of the thiazole moiety in enzyme-catalyzed reactions.

Modulation of Cellular ATPases (e.g., Dynamin-like EHD4 ATPase)

Cellular ATPases are enzymes that harness the energy from ATP hydrolysis to perform various cellular functions. The dynamin-like EHD4 ATPase is one such enzyme, and small molecule inhibitors targeting its activity have been identified.

A screening effort for inhibitors of EHD4 identified N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide as an active compound. nih.gov Structure-activity relationship (SAR) data derived from commercially available N-(thiazol-2-yl)benzamides showed that the connection between the benzamide (B126) and the thiazole ring at the 2-position is essential for inhibitory activity. nih.gov Out of 55 compounds based on this scaffold that were tested, only three showed significant inhibition (20% or more) of EHD4 ATPase activity at a 50 µM concentration. nih.gov This highlights the specific structural requirements for modulating the activity of this cellular ATPase.

Table 3: Identified Inhibitors of EHD4 ATPase

| Compound Name/ID | Core Scaffold | Activity | Reference |

|---|---|---|---|

| N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (MS8) | N-(thiazol-2-yl)benzamide | Identified as an EHD4 inhibitor. | nih.gov |

| Z5, Z7, Z8 | N-(thiazol-2-yl)benzamide | Showed ≥20% inhibition of EHD4 at 50 µM. | nih.gov |

β-Secretase Inhibition for Amyloid Processing Modulation

β-Secretase (BACE1) is an aspartic protease that performs the initial step in the pathway leading to the generation of amyloid-β (Aβ) peptides, which form the amyloid plaques characteristic of Alzheimer's disease. nih.govnih.gov As such, BACE1 is a prime therapeutic target for developing disease-modifying treatments for Alzheimer's. nih.gov

Thiazole and thiazolidine-based compounds have been evaluated for their potential to inhibit BACE1, among other targets relevant to Alzheimer's pathology. nih.govresearchgate.net The development of small-molecule BACE1 inhibitors has been a significant focus of medicinal chemistry. nih.gov While many potent inhibitors have been developed, achieving desirable drug-like properties, particularly brain permeability and selectivity, remains a challenge. nih.gov Research has explored various heterocyclic scaffolds, including thiazole derivatives, in the design of BACE1 inhibitors. For instance, a study on novel benzothiazole and thiazole derivatives reported that some compounds exhibited promising inhibitory activity against BACE-1. researchgate.net

Cell-Based Biological Investigations

The thiazole scaffold is a recurring motif in compounds designed for anticancer research. Derivatives of N-(1,3-thiazol-2-yl)amide have been shown to possess significant antiproliferative activity against various cancer cell lines. For instance, a series of N-(1,3,4-thiadiazol-2-yl)amide derivatives were found to suppress the proliferation of A549 (lung carcinoma) and Huh7 (hepatocellular carcinoma) cells. nih.gov

In another study, newly synthesized 1,3,4-thiadiazole derivatives demonstrated notable antiproliferative effects. Specifically, compounds designated as 6b and 19 were identified as having potent activity against the MCF-7 breast cancer cell line, with IC50 values of less than 10 μM. nih.gov Similarly, a hybrid molecule, 6e , which combines 1,3,4-thiadiazole and thiazolidin-4-one moieties, was found to be the most potent in a series, with an IC50 value of 3.85 μM against MCF-7 cells. nih.gov The cytotoxic and pro-apoptotic activities of 1,3-thiazole incorporated phthalimide derivatives have also been evaluated, further establishing the potential of the thiazole ring in developing new anticancer agents. nih.gov

Table 1: In Vitro Antiproliferative Activity of Thiazole and Thiadiazole Derivatives

| Compound | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Compound 19n | A549 (Lung) | IC50 | 5.1 ± 1.0 μM (against 6PGD enzyme) | nih.gov |

| Compound 19n | Huh7 (Liver) | Proliferation Suppression | Observed | nih.gov |

| Compound 6b | MCF-7 (Breast) | IC50 | < 10 μM | nih.gov |

| Compound 19 | MCF-7 (Breast) | IC50 | < 10 μM | nih.gov |

| Compound 6e | MCF-7 (Breast) | IC50 | 3.85 μM | nih.gov |

Beyond inhibiting proliferation, certain thiazole and thiadiazole derivatives actively induce programmed cell death (apoptosis) and disrupt the cell division cycle in cancer cells. For example, compound 19 , a 1,3,4-thiadiazole derivative, was found to arrest MCF-7 breast cancer cells in the G2/M phase of the cell cycle. nih.gov This arrest is potentially mediated through the inhibition of cyclin-dependent kinase 1 (CDK1). nih.gov Further investigation using an annexin V-PI assay confirmed that compound 19 significantly increased early apoptosis in these cells. nih.gov

Another derivative, compound 6b , while also potently inhibiting cell proliferation, appeared to act through a different mechanism, significantly increasing the sub-G1 cell population, which is indicative of cell death, potentially through necrosis. nih.gov Mechanistic studies on compound 6e revealed that it promotes apoptosis in MCF-7 cells, causing an increase in intracellular reactive oxygen species (ROS) accumulation, which leads to subsequent nuclear fragmentation. nih.gov This compound also induced cell cycle arrest in the G0/G1 phase. nih.gov The ability of these compounds to trigger caspase-dependent pathways is a key area of investigation, as demonstrated in studies with N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide derivatives. researchgate.net

Table 2: Mechanistic Actions of Thiazole and Thiadiazole Derivatives in Cancer Cells

| Compound | Cell Line | Mechanism | Observed Effect | Reference |

|---|---|---|---|---|

| Compound 19 | MCF-7 (Breast) | Cell Cycle Arrest | Arrest at G2/M phase | nih.gov |

| Compound 19 | MCF-7 (Breast) | Apoptosis Induction | Significant increase in early apoptosis (15%) | nih.gov |

| Compound 6b | MCF-7 (Breast) | Cell Death Induction | Increased necrotic cells (12.5%) | nih.gov |

| Compound 6e | MCF-7 (Breast) | Apoptosis Induction | Promoted apoptosis (25.3%) and nuclear fragmentation | nih.gov |

| Compound 6e | MCF-7 (Breast) | Cell Cycle Arrest | Arrest at G0/G1 phase | nih.gov |

Thiazole-containing compounds have been investigated for their anti-inflammatory properties, which are often linked to their ability to modulate the production of inflammatory cytokines. For example, a series of N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamides were synthesized and screened for anti-inflammatory activity. researchgate.net

The mechanism of anti-inflammatory action for some thiazole derivatives involves the inhibition of enzymes like cyclooxygenases (COX). One study identified a thiazole derivative, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide , as a non-selective COX-1/COX-2 inhibitor, while a related compound, 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol , was a selective COX-2 inhibitor. nih.gov Furthermore, new thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azole derivatives have demonstrated anti-inflammatory effects by reducing the acute phase response of bone marrow and lowering oxidative stress. nih.gov These compounds are thought to exert their effects by reducing nitric oxide (NO) synthesis through the inhibition of inducible nitric oxide synthase (iNOS). nih.gov The modulation of cytokines such as TNF-α and interleukins is a key therapeutic strategy for inflammation-related diseases, and flavonoids, another class of natural compounds, are known to reduce cytokine expression and secretion. mdpi.com

The 1,3-thiazole nucleus is a fundamental component of many compounds with significant antimicrobial potential. mdpi.comnih.gov A variety of this compound derivatives and related structures have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.

In one study, a series of 1,3-thiazole and benzo[d]thiazole derivatives were tested against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA), Gram-negative bacteria such as Escherichia coli, and the fungus Aspergillus niger. nih.govresearchgate.net Benzo[d]thiazole derivatives 13 and 14 showed significant activity at concentrations of 50–75 μg/mL. nih.govresearchgate.net Another study on N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamides identified compounds IIc and IIj as broad-spectrum antimicrobial agents against E. coli, K. pneumonia, S. aureus, B. subtilis, A. niger, and S. cerevisiae. researchgate.net Furthermore, N-1,3,4-thiadiazol-2-yl-4-oxo-thiochroman-2-yl-formamide derivatives have also shown promising antifungal activity. Compounds 3a and 3c exhibited better activity against Epidermophyton floccosum and Mucor racemosus than the control drug fluconazole, with minimum inhibitory concentrations (MICs) as low as 8 μg·mL−1. nih.gov

Table 3: Antimicrobial Activity of Thiazole and Thiadiazole Derivatives

| Compound | Microorganism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Compound 13 | S. aureus, E. coli, A. niger | MIC | 50-75 μg/mL | researchgate.net |

| Compound 14 | S. aureus, E. coli, A. niger | MIC | 50-75 μg/mL | nih.gov |

| Compound IIc | E. coli, K. pneumonia, S. aureus, B. subtilis, A. niger, S. cerevisiae | MIC | Effective | researchgate.net |

| Compound IIj | E. coli, K. pneumonia, S. aureus, B. subtilis, A. niger, S. cerevisiae | MIC | Effective | researchgate.net |

| Compound 3a | Epidermophyton floccosum | MIC | 8 μg·mL−1 | nih.gov |

| Compound 3c | Mucor racemosus | MIC | 16 μg·mL−1 | nih.gov |

Thiazole- and thiadiazole-based compounds have emerged as promising candidates for the development of new antiparasitic drugs. Research has demonstrated their activity against a variety of protozoan parasites.

A series of 1,3-thiazole derivatives showed potent trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. Fourteen derivatives exhibited half-maximal inhibitory concentration (IC50) values ranging from 0.2 to 3.9 μM, which was more potent than the reference drug benznidazole (IC50 = 4.2 μM). mdpi.com Specifically, compound 40 from a series of 1,3-thiazole and 4-thiazolidinone derivatives displayed an IC50 of 0.83 µM against T. cruzi. mdpi.com

Thiazolide derivatives have also been evaluated for their efficacy against Cryptosporidium parvum. Thirty-nine new thiazolide/thiadiazolide compounds were tested, with twenty-seven of them showing ≥90% inhibition of parasite development in HCT-8 cells. nih.gov Furthermore, tris-1,3,4-thiadiazole derivatives were tested in vivo against Toxoplasma gondii. Compound 7 showed a powerful effect, with a significant reduction in the parasite count in the brain (82.6%), liver (65.35%), and spleen (64.81%) tissues of infected mice. nih.gov

Table 4: Antiparasitic Activity of Thiazole and Thiadiazole Derivatives

| Compound Class/Number | Parasite | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 3-pyridyl-1,3-thiazole derivatives | Trypanosoma cruzi | IC50 | 0.2 to 3.9 μM | mdpi.com |

| Compound 40 | Trypanosoma cruzi | IC50 | 0.83 µM | mdpi.com |

| Halogeno-thiazolide/thiadiazolides | Cryptosporidium parvum | Inhibition | ≥90% | nih.gov |

| Compound 7 (tris-1,3,4-thiadiazole) | Toxoplasma gondii (in vivo) | Parasite Reduction (Brain) | 82.6% | nih.gov |

| Compound 7 (tris-1,3,4-thiadiazole) | Toxoplasma gondii (in vivo) | Parasite Reduction (Liver) | 65.35% | nih.gov |

| Compound 7 (tris-1,3,4-thiadiazole) | Toxoplasma gondii (in vivo) | Parasite Reduction (Spleen) | 64.81% | nih.gov |

Based on the information available, there are no specific research findings detailing the "Modulation of Protein Aggregation and Neuroprotective Effects in Cellular Models" or "In Vivo Preclinical Efficacy Studies" for the compound this compound.

Scientific literature discusses a variety of other thiazole and benzothiazole derivatives, investigating their potential biological activities. For instance, compounds such as N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy) acetamide (CPN-9) have been studied for their neuroprotective effects by activating the Nrf2-ARE pathway in cellular and mouse models of Amyotrophic Lateral Sclerosis (ALS). nih.gov Other research has explored thiazole sulfonamides for their neuroprotective capabilities against 6-hydroxydopamine (6-OHDA)-induced damage in human neuronal SH-SY5Y cells, a model for Parkinson's disease. nih.gov

Furthermore, different thiazole-carboxamide derivatives have been assessed as modulators of AMPA receptors, which could have neuroprotective potential. mdpi.commdpi.com In the context of in vivo studies, other novel 1,3-thiazole analogs have been evaluated for different therapeutic applications, such as anticancer efficacy in Ehrlich Ascites Carcinoma models. nih.gov

However, these studies focus on structurally distinct derivatives and their findings cannot be directly attributed to this compound. Without specific studies on this compound, it is not possible to provide the detailed analysis of its biological activities and efficacy as requested.

Structure Activity Relationship Sar Investigations of N 1,3 Thiazol 2 Yl Hexanamide Analogues

Elucidation of Pharmacophoric Features for Target Binding and Potency

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target and elicit a response. For N-(1,3-thiazol-2-yl)hexanamide analogues, the core pharmacophore consists of the 2-aminothiazole (B372263) ring connected to an acyl chain via an amide bond.

The key pharmacophoric features can be summarized as:

A Hydrogen Bond Donor: The amide N-H group is a critical hydrogen bond donor.

A Hydrogen Bond Acceptor: The amide carbonyl oxygen serves as a primary hydrogen bond acceptor.

An Aromatic/Heterocyclic Core: The 1,3-thiazole ring provides a rigid scaffold and engages in potential π-π stacking or other non-covalent interactions. The nitrogen and sulfur atoms within the ring can also act as additional hydrogen bond acceptors.

A Hydrophobic/Lipophilic Region: The hexanamide (B146200) aliphatic chain occupies a hydrophobic pocket within the binding site, contributing significantly to binding affinity through van der Waals interactions.

The precise spatial arrangement of these features dictates the molecule's ability to fit within the target's binding site and establish the necessary interactions for potent biological activity.

Positional and Electronic Effects of Substituents on the Thiazole (B1198619) Ring

The 1,3-thiazole ring is a key component of the scaffold, and modifications to this ring can dramatically influence activity. Structure-activity relationship (SAR) studies on related N-(thiazol-2-yl)-benzamide analogues have demonstrated the sensitivity of antagonist potency to the nature and position of substituents on the thiazole ring nih.gov.

Key findings include:

Position 4: Introduction of a bulky, lipophilic group at the 4-position of the thiazole ring, such as a tert-butyl group, has been shown to be beneficial for antagonist activity nih.gov. This suggests the presence of a corresponding hydrophobic pocket in the target's binding site. Smaller alkyl groups or polar substituents may lead to a decrease in potency.

Position 5: The effect of substitution at the 5-position is more variable. In some series, the introduction of groups like bromo or methyl esters has been part of active compounds, but their specific contribution can be highly dependent on the other molecular components nih.gov.

The electronic nature of the substituents also plays a role. Electron-donating groups can increase the electron density of the thiazole ring, potentially affecting the strength of hydrogen bonds or other electronic interactions with the target. Conversely, electron-withdrawing groups can alter the charge distribution and acidity of the amide proton, thereby influencing binding affinity.

The table below summarizes the impact of various substituents on the thiazole ring based on SAR studies of analogous compounds.

| Position on Thiazole Ring | Substituent Type | Observed Effect on Activity | Inferred Interaction |

| 4 | Bulky, Lipophilic (tert-butyl, cyclopropyl) | Generally increases potency nih.gov | Fills a hydrophobic pocket |

| 4 | Small Alkyl (methyl) | Moderate to high potency | Occupies hydrophobic space |

| 5 | Halogen (Bromo) | Tolerated; part of initial hits nih.gov | Potential for halogen bonding or steric effects |

| 5 | Ester (methyl ester) | Tolerated; potency is context-dependent nih.gov | May interact with a polar region or influence solubility |

Influence of Aliphatic Chain Length and Branching (Hexanamide Moiety) on Biological Activity

The hexanamide portion of the molecule is a critical determinant of its interaction with hydrophobic regions of the target protein. The length and structure of this aliphatic chain must be optimized to achieve maximal binding affinity.

Studies on various 2-aminothiazole derivatives have shown that the length of an attached alkyl chain can have a pronounced effect on biological efficacy mdpi.com.

Optimal Chain Length: Research has indicated that a hexyl group (a six-carbon chain, as in hexanamide) can provide enhanced antibacterial efficacy compared to analogues with longer alkyl chains mdpi.com. This suggests that the hydrophobic pocket in the target has a defined size.

Effect of Longer Chains: When the alkyl chain is extended to decyl (10 carbons) or dodecyl (12 carbons), a decrease in activity is often observed mdpi.com. This loss of potency could be due to a steric clash, as the longer chains may be too large to be accommodated within the binding pocket, or it could lead to unfavorable physicochemical properties like reduced solubility.

Branching: The introduction of branching on the aliphatic chain can also significantly impact activity. Branching can increase the steric bulk of the moiety, which may be beneficial if it leads to a better fit within the binding site. However, it can also introduce conformational rigidity or unfavorable steric hindrance, leading to reduced activity. The optimal branching pattern is highly specific to the topology of the target's binding site.

The data suggests a "sweet spot" for the lipophilic tail, where the hexanamide moiety provides a near-optimal balance of lipophilicity and size for effective binding in certain biological targets.

| Aliphatic Chain Feature | Example | General Effect on Activity | Rationale |

| Optimal Length | Hexyl (C6) | Enhanced efficacy in some models mdpi.com | Optimal fit and hydrophobic interaction within the binding pocket. |

| Increased Length | Decyl (C10), Dodecyl (C12) | Decreased efficacy mdpi.com | Steric hindrance; chain extends beyond the hydrophobic pocket. |

| Branching | iso-hexyl, tert-hexyl | Highly context-dependent | Can improve or hinder binding depending on pocket shape. |

Role of the Amide Linkage and its Modifications

The amide bond is a cornerstone of the this compound scaffold. It acts as a rigidifying linker that properly orients the thiazole ring and the aliphatic chain. Its ability to participate in hydrogen bonding is often crucial for anchoring the molecule to the target protein drughunter.com. However, amide bonds can be susceptible to enzymatic hydrolysis by proteases and amidases, which can limit the oral bioavailability and metabolic stability of a drug candidate drughunter.com.

To overcome this potential liability, medicinal chemists often explore the use of amide bond bioisosteres—functional groups that mimic the key steric and electronic properties of the amide bond but offer improved metabolic stability nih.gov. The replacement of the amide linkage is a key strategy in lead optimization.

Common amide bioisosteres include:

Heterocyclic Rings: Five-membered heterocyclic rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or 1,2,3-triazoles are frequently used to replace amide bonds drughunter.comnih.gov. These rings are generally planar, maintain a similar distance between the flanking substituents (the thiazole and the alkyl chain), and possess hydrogen bond accepting capabilities, thus mimicking key features of the trans-amide bond nih.govresearchgate.net.

Trifluoroethylamine: The trifluoroethylamine motif has emerged as a non-classical bioisostere where the electronegative trifluoroethyl group mimics the carbonyl drughunter.com. This modification can enhance stability against proteolysis and modulate the physicochemical properties of the molecule.

Other Isosteres: Other potential replacements include thioamides, esters, and fluoroalkenes, each offering a different profile of stability, geometry, and hydrogen bonding capacity nih.gov.

Development of Structure-Activity Models for Lead Optimization

To accelerate the process of lead optimization and rationally design more potent analogues, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities nih.gov.

For thiazole-based compounds, 3D-QSAR studies have been successfully applied to guide the design of new inhibitors for various targets, including Methionine Aminopeptidases and VEGF receptors researchgate.net. These models are built using a training set of compounds with known activities and a variety of molecular descriptors.

Key aspects of developing structure-activity models for this class of compounds include:

Descriptor Calculation: A wide range of descriptors are calculated for each analogue, including:

Topological descriptors: Quantify molecular size, shape, and branching.

Electronic descriptors: Describe the electronic properties, such as partial charges, electronegativity, and dipole moments nih.gov.

Physicochemical descriptors: Include parameters like logP (lipophilicity) and molar refractivity.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to generate an equation that links the descriptors to the biological activity nih.gov.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external sets of compounds to ensure its reliability.

The resulting QSAR models provide valuable insights into the structural requirements for activity. For instance, a model might indicate that high activity is correlated with increased lipophilicity in one region of the molecule and the presence of an electron-withdrawing group in another. These predictive models allow chemists to prioritize the synthesis of new analogues that are most likely to have improved potency, saving significant time and resources in the drug discovery process.

Computational and Theoretical Studies in N 1,3 Thiazol 2 Yl Hexanamide Research

Molecular Docking Simulations for Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(1,3-thiazol-2-yl)hexanamide, docking simulations would be employed to understand its binding affinity and mode of interaction with various protein targets.

Detailed research findings from molecular docking studies specifically focused on this compound are not extensively available in the public domain. However, research on structurally similar N-(thiazol-2-yl) amides serves as a proxy for potential interactions. For instance, studies on N-(thiazol-2-yl)benzamide derivatives have shown that the thiazole (B1198619) ring and the amide linkage are critical pharmacophoric features that participate in key interactions, such as hydrogen bonds and pi-stacking, within protein active sites. It is hypothesized that the hexanamide (B146200) tail of this compound would likely occupy a hydrophobic pocket within a target protein's binding site.

A hypothetical docking study of this compound against a generic kinase target might yield the following interaction profile:

| Interaction Type | Ligand Group | Protein Residue (Hypothetical) |

| Hydrogen Bond | Amide N-H | Asp150 |

| Hydrogen Bond | Amide C=O | Lys55 |

| Pi-Sulfur Interaction | Thiazole Ring | Met105 |

| Hydrophobic | Hexyl Chain | Val60, Leu148, Ala152 |

Advanced Molecular Dynamics (MD) Simulations for Conformational Dynamics and Ligand Dissociation Pathways

While standard molecular docking provides a static picture of the ligand-protein complex, advanced molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes of both the ligand and the protein over time. Techniques like Random Acceleration Molecular Dynamics (RAMD), Steered Molecular Dynamics (SMD), and Adaptive Biasing Force (ABF) are used to explore ligand dissociation pathways and calculate binding free energies.

Specific advanced MD simulation studies on this compound have not been identified in the reviewed literature. Research on related heterocyclic compounds, however, demonstrates the power of these methods rsc.org. Such simulations for this compound would be valuable to assess the stability of its binding pose predicted by docking, map its entry and exit routes from the active site, and understand the energetic barriers associated with these processes. This information is critical for predicting the residence time of the compound on its target, a key parameter for drug efficacy.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing insights into its structure, stability, and reactivity.

For this compound, DFT calculations could be used to determine several key parameters. Although specific studies on this molecule are not available, DFT has been applied to a wide range of thiazole derivatives epu.edu.iq. These calculations typically involve optimizing the molecular geometry and then computing properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. In a molecule like this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms of the amide group and the nitrogen of the thiazole ring, indicating these are sites susceptible to electrophilic attack and hydrogen bond acceptance. The hydrogen on the amide nitrogen would show a positive potential (blue), highlighting its role as a hydrogen bond donor.

Table of Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | ~ -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.3 eV | Indicator of chemical reactivity and stability |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

No specific QSAR studies featuring this compound as part of the training or test set were found in the available literature. However, QSAR studies have been performed on broader classes of thiazole-containing compounds, often identifying key molecular descriptors that influence their activity researchgate.netresearchgate.net. For a series of N-(1,3-thiazol-2-yl)alkanamides, important descriptors might include:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, HOMO/LUMO energies.

Spatial descriptors: Molecular surface area, volume.

A QSAR model built on such a series could reveal, for example, that increasing the length or branching of the alkyl (hexanamide) chain has a positive or negative correlation with a specific biological activity.

Virtual Screening Methodologies for Novel Ligand Discovery

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches.

While there is no direct evidence of this compound being discovered through a virtual screening campaign, its core structure, N-(1,3-thiazol-2-yl)amide, is a common scaffold found in many biologically active molecules and is frequently used in the design of compound libraries for screening mdpi.com. A researcher could use this compound as a starting point for a ligand-based virtual screen (e.g., using 2D similarity searching or 3D shape-based methods) to find other compounds in a database with similar properties that might have the same biological activity. Alternatively, if the protein target is known, structure-based virtual screening (docking) of large compound libraries could identify hits, some of which might share the N-(1,3-thiazol-2-yl)amide scaffold.

Advanced Analytical and Characterization Methodologies

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for probing the molecular structure of N-(1,3-thiazol-2-yl)hexanamide by examining the interaction of the molecule with electromagnetic radiation. Each method provides unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy would be a principal tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the hexanamide (B146200) chain and the thiazole (B1198619) ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide detailed information about the connectivity of the protons. For instance, the protons of the thiazole ring would likely appear in the aromatic region of the spectrum, while the aliphatic protons of the hexyl group would be found at lower chemical shifts (upfield). The amide proton (N-H) would likely appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. The carbonyl carbon of the amide group would be expected to resonate at a significantly downfield chemical shift.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in this compound based on their characteristic vibrational frequencies. Key expected absorptions would include:

A strong absorption band around 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the amide group.

A sharp absorption peak in the region of 3200-3400 cm⁻¹ due to the N-H stretching vibration of the amide.

C-H stretching vibrations from the aliphatic hexyl chain would be observed around 2850-2960 cm⁻¹.

Vibrational bands associated with the C=N and C-S bonds within the thiazole ring would also be present at their characteristic frequencies.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion would be measured, confirming the compound's molecular formula. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Table 1: Predicted Spectroscopic Data for this compound Please note: The following data is predicted based on the analysis of similar structures and has not been experimentally confirmed for this specific compound.

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for thiazole protons (δ 6.5-8.0 ppm), amide proton (δ 8.0-9.0 ppm, broad), and hexyl chain protons (δ 0.8-2.5 ppm). |

| ¹³C NMR | Signals for carbonyl carbon (δ ~170 ppm), thiazole carbons (δ 110-160 ppm), and aliphatic carbons of the hexyl chain (δ 14-40 ppm). |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~2950 (aliphatic C-H stretch), ~1680 (C=O stretch, amide I), ~1540 (N-H bend, amide II), C=N and C-S stretches from the thiazole ring. |

| Mass Spectrometry (m/z) | Expected molecular ion peak corresponding to the molecular weight of C₉H₁₄N₂OS. |

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of thiazole derivatives. nasc.ac.in A reversed-phase HPLC method would likely be effective for this compound. nasc.ac.in In this approach, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, which could be a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nasc.ac.inresearchgate.net The separation is based on the differential partitioning of the compound between the stationary and mobile phases. By optimizing parameters such as the mobile phase composition, flow rate, and column temperature, a high degree of separation can be achieved. nasc.ac.in Detection is typically carried out using a UV detector, as the thiazole ring is expected to absorb UV light. nasc.ac.in

For preparative purposes, the conditions of the analytical HPLC method can be scaled up to isolate larger quantities of the pure compound. The pH of the mobile phase can be a critical parameter to adjust for achieving good peak shape and separation, especially for compounds with basic nitrogen atoms like in the thiazole ring. nasc.ac.in

Column Chromatography is a widely used and accessible method for the purification of organic compounds. For this compound, silica (B1680970) gel would likely be a suitable stationary phase. The choice of the mobile phase (eluent) is crucial and would typically be a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is gradually increased to elute the compound from the column. The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

X-ray Crystallography for Structural Confirmation and Protein-Ligand Complex Analysis

X-ray Crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining single crystals of suitable quality would allow for an unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles.

The study of a closely related compound, N-(1,3-thiazol-2-yl)benzamide, highlights the power of this technique. mdpi.com X-ray diffraction analysis of this benzamide (B126) analog revealed detailed information about its solid-state conformation and the intermolecular interactions, such as hydrogen bonding, that govern its crystal packing. mdpi.com For instance, it was found that N-(1,3-thiazol-2-yl)benzamide can exist in different polymorphic forms, each with a unique crystal structure. mdpi.com

Similarly, an X-ray crystal structure of this compound would provide invaluable insights into its molecular geometry and supramolecular assembly. This information is crucial for understanding its physical properties and for computational modeling studies.

Furthermore, in the context of medicinal chemistry, if this compound were to be investigated as a ligand for a biological target such as a protein, X-ray crystallography could be used to determine the structure of the protein-ligand complex. This would reveal the precise binding mode of the compound within the protein's active site, showing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for its binding affinity. Such detailed structural information is instrumental in structure-based drug design, enabling the rational optimization of the ligand's structure to improve its potency and selectivity.

Future Perspectives and Emerging Research Directions for Thiazole Amide Compounds

Identification of Underexplored Biological Targets and Pathways

The diverse biological activities reported for thiazole (B1198619) derivatives, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects, suggest that this scaffold interacts with a wide array of biomolecules. researchgate.netnih.goveurekaselect.com However, the full spectrum of their molecular targets is likely not yet fully understood. Future research should focus on identifying and validating novel and underexplored biological targets and pathways for thiazole amide compounds.

A promising area of investigation is the inhibition of enzymes that are critical for pathogen survival or disease progression. For instance, recent studies have identified thiazole-containing aryl amides as potent inhibitors of the type III secretion system (T3SS) in Pseudomonas aeruginosa, a key virulence factor. nih.gov This suggests that N-(1,3-thiazol-2-yl)hexanamide and its analogs could be explored for their potential to combat bacterial infections by targeting virulence rather than viability, which may reduce the pressure for drug resistance. nih.gov

Another underexplored area is the modulation of protein-protein interactions. The thiazole amide structure can serve as a scaffold to mimic key structural motifs involved in these interactions. Furthermore, the potential of thiazole derivatives to modulate metabolic pathways in various diseases, such as diabetes, is an active area of research. ijpsjournal.com Thiazole derivatives have shown potential in inhibiting enzymes like α-amylase and α-glucosidase, which are relevant to diabetes management. ijpsjournal.com

Systematic screening of this compound and related compounds against a broad range of kinases, proteases, and metabolic enzymes could uncover novel therapeutic opportunities. High-throughput screening and chemoproteomic approaches will be instrumental in elucidating the full target landscape of this chemical class.

Rational Design of Multi-Target-Directed Ligands (MTDLs)

The multifactorial nature of complex diseases like Alzheimer's disease (AD) and cancer has highlighted the limitations of the "one-target, one-molecule" paradigm. nih.govoup.com This has led to the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets relevant to the disease pathology. nih.gov The thiazole scaffold is a promising framework for the design of MTDLs due to its versatile chemistry and ability to interact with various biological targets. nih.govnih.gov

In the context of Alzheimer's disease, thiazole-based compounds have been explored as MTDLs targeting both β-site amyloid precursor protein cleaving enzyme-1 (BACE-1) and neuronal inflammation. nih.gov The development of thiazolyl-thiadiazines has shown promise in this area, exhibiting BACE-1 inhibition and anti-inflammatory activity. nih.gov Future research could focus on integrating pharmacophores targeting other key aspects of AD, such as tau pathology or oxidative stress, onto the this compound backbone.

For cancer therapy, MTDLs based on the thiazole structure could be designed to simultaneously inhibit key signaling pathways, such as those involving protein kinases, and overcome drug resistance mechanisms. The 2-aminothiazole (B372263) scaffold is a component of the clinically approved anticancer drug dasatinib, highlighting its potential in this area. nih.gov

The rational design of such MTDLs will rely on a deep understanding of the structure-activity relationships for each target and the use of computational modeling to optimize the linker and pharmacophoric elements.

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. An ideal chemical probe is a small molecule that selectively interacts with a specific biological target, allowing for the study of its function in a cellular or in vivo context. The thiazole amide scaffold has the potential to be developed into a new class of chemical probes.

For instance, aminothiazole derivatives have been identified as a chemical scaffold for glutaminase (B10826351) (GLS) inhibition, an important target in cancer metabolism. researchgate.net Further optimization of compounds like this compound could lead to the development of selective and potent GLS inhibitors that can be used as chemical probes to study the role of glutamine metabolism in cancer.

To be effective as chemical probes, thiazole amide compounds would need to be thoroughly characterized for their selectivity and mechanism of action. This includes profiling against a broad panel of off-targets and demonstrating a clear on-target effect in cellular models. The development of photoaffinity-labeled or biotinylated versions of this compound could also facilitate target identification and validation studies.

Exploration of Non-Pharmacological Applications (e.g., agrochemicals, materials science, organic synthesis intermediates)

Beyond their therapeutic potential, thiazole amide compounds have significant applications in other scientific and industrial fields.

Agrochemicals: The thiazole ring is a key component in numerous commercial agrochemicals, including fungicides, insecticides, and herbicides. acs.orgresearchgate.net Thiazole amides, in particular, have demonstrated potent fungicidal activity. oup.comacs.org Research has shown that N-thiazolyl substituted hydroxy acid amides are effective against various plant pathogens. oup.com Furthermore, thiazole amides have been identified as a novel class of algaecides against harmful freshwater algae. nih.gov Future research in this area could focus on optimizing the efficacy and environmental safety profile of this compound and its analogs for crop protection. This includes exploring their potential as systemic inducers of plant resistance. mdpi.com

Materials Science: While less explored, the unique electronic and structural properties of the thiazole ring suggest potential applications in materials science. tandfonline.com Thiazole-containing compounds can exhibit interesting optical and electronic properties, making them potential candidates for use in organic light-emitting diodes (OLEDs), sensors, or as components of functional polymers. The amide linkage in this compound provides a site for polymerization or incorporation into larger macromolecular structures.

Organic Synthesis Intermediates: Thiazole amides are valuable intermediates in organic synthesis. The thiazole ring can be further functionalized at various positions, and the amide bond can be cleaved or modified to generate a wide range of other compounds. nih.govresearchgate.net For example, the Hantzsch synthesis is a well-established method for preparing the thiazole ring, and subsequent modifications of the amide group can lead to diverse molecular architectures. nih.govmdpi.com The development of efficient and scalable synthetic routes to this compound and its derivatives will be crucial for their broader application in both research and industry. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1,3-thiazol-2-yl)hexanamide in academic laboratories?

- The compound can be synthesized via nucleophilic acyl substitution. A plausible route involves reacting hexanoyl chloride with 2-aminothiazole in anhydrous conditions using a base (e.g., triethylamine) to neutralize HCl byproducts. Alternative methods include coupling reactions with carbodiimide reagents (e.g., EDC/HOBt) for amide bond formation . Purity is typically ensured via recrystallization or column chromatography, followed by NMR and mass spectrometry validation.

Q. How is the molecular structure of this compound validated post-synthesis?

- X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, SHELX software (SHELXL/SHELXS) can refine crystallographic data to determine bond lengths, angles, and torsion angles . Spectroscopic methods like H/C NMR and IR are used to confirm functional groups (e.g., amide C=O stretch at ~1650 cm) and thiazole ring proton environments .

Q. What preliminary assays are used to assess its biological activity?

- Enzyme inhibition assays (e.g., ADA inhibition) using spectrophotometric or fluorometric methods measure IC values. Thermal shift assays (e.g., DSF) can screen for target binding by monitoring protein melting temperature () shifts . Docking studies (AutoDock, GOLD) provide initial insights into binding poses before experimental validation .

Advanced Research Questions

Q. How do computational methods like RAMD and SMD elucidate the unbinding pathways of this compound from enzymes?

- Random acceleration molecular dynamics (RAMD) applies a directional force to simulate ligand exit pathways, identifying potential unbinding tunnels. Steered molecular dynamics (SMD) uses constant velocity/force pulling to quantify energy barriers. For ADA, these methods revealed FRK (the compound) preferentially exits through a hydrophobic tunnel in the open conformation, with key residues (e.g., Leu, Phe) influencing dissociation .

Q. How can discrepancies between computational binding predictions and experimental data (e.g., IC) be resolved?

- Alchemical free energy calculations (e.g., FEP, TI) refine binding affinity predictions by accounting for solvation and entropy effects. Mutagenesis studies validate critical residues identified in simulations. For example, replacing Phe in ADA with alanine could experimentally test its role in FRK binding .

Q. What strategies optimize the inhibitor efficacy of this compound analogs?

- Structure-activity relationship (SAR) studies systematically modify substituents on the hexanamide chain or thiazole ring. For example:

- Hydrophobic extensions (e.g., aryl groups at position 4/5 of thiazole) enhance target affinity.

- Polar groups (e.g., hydroxyls) improve solubility without compromising binding .

- Isothermal titration calorimetry (ITC) quantifies enthalpy/entropy contributions to guide optimization .

Methodological Notes

- Crystallographic Refinement : SHELXL is preferred for small-molecule refinement due to its robust handling of disorder and twinning .

- Simulation Protocols : RAMD simulations require force fields (e.g., CHARMM36) calibrated for ligand partial charges (e.g., via RESP fitting) .

- Data Contradiction : Cross-validate computational results with orthogonal techniques (e.g., SPR for binding kinetics, HDX-MS for conformational changes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.